molecular formula C16H16ClNO3 B11534222 N-(3-chloro-2-methylphenyl)-3,4-dimethoxybenzamide CAS No. 311787-92-5

N-(3-chloro-2-methylphenyl)-3,4-dimethoxybenzamide

Cat. No.: B11534222
CAS No.: 311787-92-5
M. Wt: 305.75 g/mol
InChI Key: RYWSDLDTJGBHBO-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-3,4-dimethoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro-substituted phenyl ring and a dimethoxy-substituted benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-3,4-dimethoxybenzamide typically involves the reaction of 3-chloro-2-methylaniline with 3,4-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems also minimizes human error and ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-3,4-dimethoxybenzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group on the phenyl ring can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carbonyl group in the benzamide moiety can be reduced to form amines or alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines or thiols. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted benzamides depending on the nucleophile used.

    Oxidation Reactions: Products include aldehydes, carboxylic acids, or quinones.

    Reduction Reactions: Products include amines or alcohols derived from the reduction of the carbonyl group.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-3,4-dimethoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds. Its derivatives have shown potential as anti-inflammatory, antimicrobial, and anticancer agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further modifications and derivatization.

    Material Science: It is used in the development of novel materials with specific properties such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-3,4-dimethoxybenzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit cyclooxygenase (COX) enzymes to exert anti-inflammatory effects or target bacterial enzymes to exhibit antimicrobial activity. The molecular targets and pathways involved vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

N-(3-chloro-2-methylphenyl)-3,4-dimethoxybenzamide can be compared with other similar compounds such as:

    N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has a thiazole ring instead of a benzamide group and exhibits different biological activities.

    N-(3-chloro-2-methylphenyl)-4-methylbenzenesulfonamide: This compound contains a sulfonamide group and is used in different medicinal applications.

    N-(3-chloro-2-methylphenyl)-2-(3,4-dichlorobenzylidene)hydrazine-1-carbothioamide: This compound has a hydrazine and thiosemicarbazone moiety, showing different chemical reactivity and biological properties.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and dimethoxy groups, which confer distinct chemical and biological properties.

Properties

CAS No.

311787-92-5

Molecular Formula

C16H16ClNO3

Molecular Weight

305.75 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-3,4-dimethoxybenzamide

InChI

InChI=1S/C16H16ClNO3/c1-10-12(17)5-4-6-13(10)18-16(19)11-7-8-14(20-2)15(9-11)21-3/h4-9H,1-3H3,(H,18,19)

InChI Key

RYWSDLDTJGBHBO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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